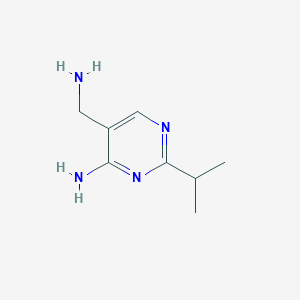

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-(aminomethyl)-2-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H14N4/c1-5(2)8-11-4-6(3-9)7(10)12-8/h4-5H,3,9H2,1-2H3,(H2,10,11,12) |

InChI Key |

FNXMRAUHPNOZMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)N)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method includes the use of reductive amination, where a pyrimidine aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, adhering to principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine with key analogs (Table 1):

Functional Group Impact

- Aminomethyl vs. Azidomethyl: The aminomethyl group in the target compound enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or DNA) . In contrast, the azidomethyl analog () lacks H-bond donors but offers reactivity for bioorthogonal chemistry applications.

- Isopropyl vs. This may affect pharmacokinetics, such as membrane permeability .

- Halogen vs. Amino Substituents: Chlorine () and iodine () at C2 or C5 increase molecular weight and electron-withdrawing effects, altering ring reactivity. These halogens may improve stability but reduce solubility compared to amino groups.

Biological Activity

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its pyrimidine core, which can undergo various chemical modifications to enhance its biological activity.

Common Synthetic Routes

- Pyrimidine Formation : The initial step often involves the condensation of appropriate precursors under acidic or basic conditions.

- Functionalization : Subsequent reactions may include alkylation or acylation to introduce the aminomethyl and isopropyl groups.

Antimicrobial Properties

Research indicates that compounds in the pyrimidine class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays using human cancer cell lines have shown that this compound can induce apoptosis, possibly through the modulation of key signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of thymidine phosphorylase, which is involved in nucleotide metabolism and is a target in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Interaction : It could modulate receptor activity, influencing downstream signaling pathways related to inflammation and cell growth.

- Nitric Oxide Production : Similar compounds have been shown to affect nitric oxide production in immune cells, indicating a potential anti-inflammatory effect .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

-

Case Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load compared to controls, suggesting its potential as a novel antimicrobial agent.

-

Case Study on Cancer Cell Lines :

- In vitro experiments using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer drug.

- Case Study on Enzyme Inhibition :

Summary of Findings

The biological activity of this compound is promising across several therapeutic areas:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.